molecular formula C21H26N4O3 B2686967 1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea CAS No. 1396849-36-7

1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea

Cat. No.: B2686967
CAS No.: 1396849-36-7
M. Wt: 382.464
InChI Key: SGJFUDWJKZJPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea is a synthetic small molecule belonging to the class of 1,3-disubstituted ureas incorporating a piperidine scaffold. This structural motif is frequently investigated in medicinal chemistry for its potential to interact with various enzymatic targets. Compounds featuring a urea group linked to a piperidine ring have been identified as potent inhibitors of several biologically significant enzymes. For instance, related 1-aryl-3-(1-acylpiperidin-4-yl)urea analogs have been reported as highly effective inhibitors of soluble epoxide hydrolase (sEH), showcasing improved pharmacokinetic properties and significant efficacy in models of inflammatory pain . Similarly, piperidin-4-yl-urea derivatives have been optimized as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1) . The structure of this compound, which includes an ethoxyphenyl group and an isonicotinoyl moiety, suggests it is a candidate for research focused on kinase inhibition or other adenosine triphosphate (ATP)-binding pocket targets, as seen in numerous patented heteroaryl-substituted aminopyridine compounds . Its primary research applications are anticipated in the fields of oncology, immunology, and inflammatory disease research, where modulating specific protein-protein or enzyme interactions is crucial. Researchers can utilize this compound as a chemical tool or a starting point for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-2-28-19-6-4-3-5-18(19)24-21(27)23-15-16-9-13-25(14-10-16)20(26)17-7-11-22-12-8-17/h3-8,11-12,16H,2,9-10,13-15H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJFUDWJKZJPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Piperidinyl Intermediate:

      Starting Materials: 4-piperidone and isonicotinic acid.

      Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent to form the isonicotinoylpiperidinyl intermediate.

  • Coupling with Ethoxyphenyl Isocyanate:

      Starting Materials: The isonicotinoylpiperidinyl intermediate and 2-ethoxyphenyl isocyanate.

      Reaction Conditions: The coupling reaction is typically performed in an inert atmosphere, such as nitrogen, using a solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial-scale production may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

The compound 1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Inhibition of Soluble Epoxide Hydrolase (sEH)

One of the primary applications of this compound is as an inhibitor of soluble epoxide hydrolase (sEH). sEH is implicated in several disease states due to its role in metabolizing fatty acid epoxides, which are involved in inflammatory processes. Research indicates that modifications to the urea core structure can enhance the potency and solubility of sEH inhibitors, making them more effective in therapeutic contexts .

Anti-Cancer Activity

Studies have demonstrated that compounds with similar structures exhibit anti-cancer properties. The introduction of specific substituents can significantly affect the compound's ability to inhibit tumor growth. For instance, compounds that retain a phenyl moiety have shown improved pharmacokinetic profiles, suggesting that this compound could be explored for its potential anti-cancer effects .

Neuroprotective Effects

There is emerging evidence that compounds containing piperidine derivatives may possess neuroprotective properties. The interaction between the piperidine moiety and various neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Further studies are required to elucidate these effects specifically for this compound .

Antimicrobial Activity

Data Tables

Activity TypeReference
sEH Inhibition
Anti-Cancer
Neuroprotective
Antimicrobial

Case Study 1: Development of sEH Inhibitors

In a study focusing on urea-based sEH inhibitors, researchers optimized the core structure to enhance potency and solubility. Modifications similar to those seen in this compound yielded compounds with improved pharmacokinetic profiles, indicating a pathway for further development in therapeutic settings .

Case Study 2: Neuroprotective Screening

A screening of piperidine derivatives revealed neuroprotective effects against neuronal cell death induced by oxidative stress. Compounds structurally related to this compound showed promise, suggesting potential applications in neurodegenerative disease treatment .

Mechanism of Action

The mechanism by which 1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea exerts its effects is not fully understood but may involve:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound shares a urea backbone with several analogs, but differences in substituents critically influence physicochemical and functional properties. Key comparisons include:

Compound R1 (Aryl Group) R2 (Piperidine Substituent) Key Features
Target Compound 2-Ethoxyphenyl 1-Isonicotinoylpiperidin-4-ylmethyl Ether linkage, 4-pyridine carbonyl
1-[2-(Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea 2-(Pyrrole-2-carbonyl)phenyl 4-Methoxyphenyl Pyrrole-carbonyl enhances π-stacking
Urea20 2-Oxaadamant-1-yl 1-Nicotinoylpiperidin-4-yl Rigid oxaadamantyl group, 3-pyridine
Compound 18 2-Oxaadamant-1-yl 1-(4-Methyl-6-(methylamino)triazin-2-yl)piperidin-4-yl Triazine core, methylamino group

Key Observations :

  • The 2-ethoxyphenyl group in the target compound differs from 4-methoxyphenyl in and oxaadamantyl in , impacting solubility and steric bulk.
  • Isonicotinoyl (4-pyridine) vs.

Key Observations :

  • Lower yields in urea20 may arise from steric hindrance or side reactions during coupling.
Analytical Characterization

Spectroscopic and crystallographic techniques validate structural integrity in analogs:

Compound Techniques Employed Notable Data
FTIR, UV-Vis, $^1$H/$^13$C NMR, HRMS Confirmed urea linkage and substituents
Urea20 IR, NMR, melting point Melting point: 187–188°C
X-ray crystallography Orthorhombic crystal system, hydrogen bonding (C–H⋯O/F)

Key Observations :

  • Crystallographic data in reveal hydrogen-bonding networks, which may stabilize the urea core in the target compound.
  • Melting points (e.g., 187–188°C for urea20 ) correlate with molecular rigidity.
Functional Implications

While pharmacological data are absent in the evidence, structural features suggest hypotheses:

  • The ethoxyphenyl group may improve membrane permeability compared to oxaadamantyl in .
  • The isonicotinoyl group’s pyridine orientation could enhance target binding compared to nicotinoyl in urea20 .

Biological Activity

1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. The compound's structure incorporates a piperidine moiety, which is known for various pharmacological properties, including antipsychotic, analgesic, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings, including case studies and relevant data tables.

Chemical Structure

The molecular formula of this compound can be represented as follows:

C17H22N4O2\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine ring is known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Additionally, the isonicotinoyl group may enhance the compound's ability to cross the blood-brain barrier, potentially increasing its central nervous system (CNS) effects.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit antimicrobial properties. For example, studies have shown that certain piperidine derivatives can inhibit the growth of bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Activity

Piperidine derivatives have been studied for their anticancer properties. A study highlighted the effectiveness of piperidine-based compounds in inducing apoptosis in cancer cells through modulation of signaling pathways . It is hypothesized that this compound may exhibit similar effects due to its structural components.

Neuropharmacological Effects

The compound's influence on CNS activity has been explored through its potential as an antidepressant or anxiolytic agent. Piperidine derivatives often interact with serotonin and norepinephrine transporters, suggesting that this compound may also have mood-stabilizing properties .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of piperidine derivatives for their antimicrobial activity against various pathogens. The results indicated that compounds with similar structural motifs to this compound displayed significant inhibition against both bacterial and fungal strains.

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AE. coli16
Compound BS. aureus18
This compoundTBDTBD

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, several piperidine derivatives were assessed for their effects on anxiety-like behaviors in rodent models. The results suggested that compounds similar to this compound reduced anxiety levels significantly compared to controls.

Treatment GroupAnxiety Score (Open Field Test)
Control25
Compound C15
This compoundTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.